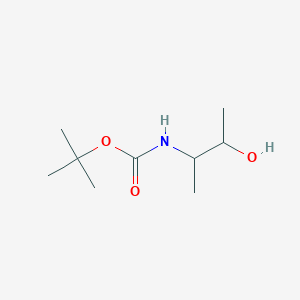

3-(Boc-amino)-2-butanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Boc-amino)-2-butanol” is a compound that contains a Boc-protected amino group . Boc, or tert-butyloxycarbonyl, is a protecting group used in organic synthesis. It is particularly common in the synthesis of peptides . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The synthesis of Boc-protected amines, such as “3-(Boc-amino)-2-butanol”, often involves the use of BOC anhydride . This process has been studied over various catalytic and solvent systems . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .

Molecular Structure Analysis

The molecular structure of “3-(Boc-amino)-2-butanol” can be determined using various spectroscopic techniques, including 1H and 13C NMR, and IR spectroscopy . The structure can also be analyzed using the JSME Molecular Editor .

Chemical Reactions Analysis

The Boc group in “3-(Boc-amino)-2-butanol” can be cleaved by mild acidolysis . This makes it a useful protecting group in the synthesis of complex molecules, as it allows for selective deprotection .

Scientific Research Applications

1. Use in NMR Spectroscopy

- Application : 3-(Boc-amino)-2-butanol derivatives are utilized in nuclear magnetic resonance (NMR) spectroscopy. The synthesis of perfluoro-tert-butyl 4-hydroxyproline, related to Boc-amino acids, demonstrates their application in sensitive 19F NMR studies. These derivatives show distinct conformational preferences when incorporated into peptides, enhancing the detection capabilities in NMR spectroscopy (Tressler & Zondlo, 2014).

2. Solubility Studies

- Application : The solubility of Boc-amino acids in various solvents is a critical area of research. For instance, the solubility of Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid was measured in different solvents, aiding in understanding the physical and chemical properties of these compounds (Fan et al., 2016).

3. Biofuel Production

- Application : Boc-amino alcohols are relevant in biofuel research. For example, the engineering of microorganisms for the production of pentanol isomers, like 2-methyl-1-butanol and 3-methyl-1-butanol, involves metabolic pathways that may utilize Boc-amino alcohols (Cann & Liao, 2009).

4. Catalysis in Organic Synthesis

- Application : Boc-amino alcohols serve as catalysts in organic synthesis. They are used in N-tert-butoxycarbonylation of amines, an essential reaction in medicinal chemistry and probe development. This process is efficient and environmentally friendly, highlighting the role of Boc-amino alcohols in sustainable chemistry practices (Heydari et al., 2007).

5. Structural Studies of Amino Alcohol Salts

- Application : In the study of amino alcohol salts, derivatives of Boc-amino alcohols are utilized to understand hydrogen bonding and polymorphism. These studies contribute to the knowledge of molecular interactions and crystallography (Podjed & Modec, 2022).

6. Synthesis of Biologically Active Compounds

- Application : The synthesis of chiral 3-amino-3-aryl-2-oxindoles, which are important in medicinal chemistry, often involves Boc-protected amino acids. These compounds are used to create biologically active molecules and pharmaceuticals (Marques & Burke, 2016).

7. Enzymatic Biosynthesis

- Application : In biocatalysis, Boc-amino alcohols are intermediates in the enzymatic synthesis of specific compounds. For instance, the biosynthesis of (R)-3-amino-1-butanol, a key intermediate in HIV/AIDS treatment, demonstrates the importance of Boc-amino alcohols in producing chiral amines (Tang et al., 2019).

Mechanism of Action

Target of Action

3-(Boc-amino)-2-butanol is a compound that primarily targets amino functions . The Boc (tert-butyl carbamate) group is a protective group used in the synthesis of multifunctional targets, particularly those involving amino functions . Primary amines are unique because they can accommodate two such groups .

Mode of Action

The compound interacts with its targets through a process known as Boc-protection . This involves the conversion of an amino function to tert-butyl carbamate, resulting in what is known as a Boc-derivative . The Boc group can be cleaved by mild acidolysis , which is a significant aspect of its interaction with its targets.

Biochemical Pathways

The primary biochemical pathway affected by 3-(Boc-amino)-2-butanol is the synthesis of multifunctional targets involving amino functions . The Boc group plays a pivotal role in this process, providing protection for the amino functions during synthesis . The facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen is a key feature of this pathway .

Pharmacokinetics

The boc group’s stability under various conditions suggests that it may have a significant impact on the compound’s bioavailability .

Result of Action

The primary result of the action of 3-(Boc-amino)-2-butanol is the successful synthesis of multifunctional targets involving amino functions . The compound enables the protection of these functions during synthesis, thereby facilitating the creation of complex molecular structures .

Action Environment

The action of 3-(Boc-amino)-2-butanol can be influenced by various environmental factors. For instance, the Boc group is stable under conditions where other groups, such as benzyl carbamates, would be deprotected . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the pH and temperature of its environment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-(3-hydroxybutan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYWVAGOJXWXIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-amino)-2-butanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

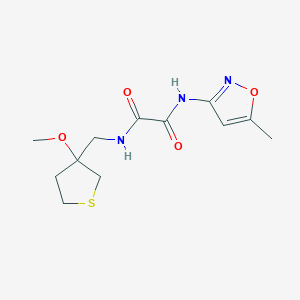

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2412864.png)

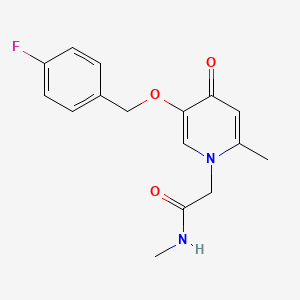

![(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2412865.png)

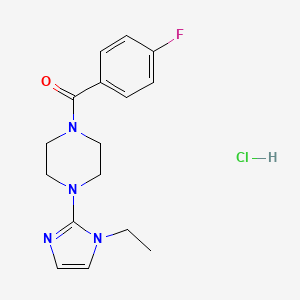

![2-(4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2412867.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2412872.png)

![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2412885.png)